H-Aad(OTbu)-OH-HCl

Description

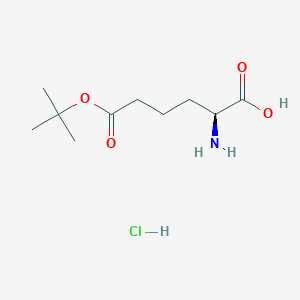

H-Aad(OTbu)-OH-HCl is a protected amino acid derivative used extensively in peptide synthesis. Its chemical name is tert-butyl 2-aminohexanoate hydrochloride, with the molecular formula C₁₀H₂₁NO₃·HCl (exact mass varies based on isomer). The compound features a tert-butyl (OtBu) group protecting the carboxylic acid moiety and a hydrochloride salt stabilizing the amine group. This configuration enhances solubility in organic solvents while preventing unwanted side reactions during peptide coupling .

Applications include solid-phase peptide synthesis (SPPS) and medicinal chemistry research, where it serves as a building block for introducing aminoadipic acid (Aad) residues—a non-proteinogenic amino acid with a six-carbon backbone. Its structural flexibility allows for modifications in peptide helicity and stability .

Structure

2D Structure

Properties

Molecular Formula |

C10H20ClNO4 |

|---|---|

Molecular Weight |

253.72 g/mol |

IUPAC Name |

(2S)-2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid;hydrochloride |

InChI |

InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-4-5-7(11)9(13)14;/h7H,4-6,11H2,1-3H3,(H,13,14);1H/t7-;/m0./s1 |

InChI Key |

HPBNKDQUVNXIJB-FJXQXJEOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)CCC[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Aad(OTbu)-OH-HCl typically involves the protection of the amino group of aminoadipic acid followed by esterification. The process can be summarized as follows:

Protection of the Amino Group: The amino group of aminoadipic acid is protected using a suitable protecting group, such as a t-butyl group.

Esterification: The protected aminoadipic acid is then esterified using an appropriate esterifying agent under controlled conditions to form the t-butyl ester derivative.

Hydrochloride Formation: The final step involves the conversion of the t-butyl ester derivative to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Peptide Coupling Reactions

The α-carboxyl group of H-Aad(OTbu)-OH-HCl is activated for peptide bond formation using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) . This reaction occurs in polar aprotic solvents like DMF, enabling efficient conjugation with amines of subsequent amino acids. The δ-carboxyl group remains protected as a tert-butyl ester during coupling, preventing undesired side reactions.

Key Conditions for Coupling

| Parameter | Value/Reagent | Role |

|---|---|---|

| Coupling Agent | HATU | Activates α-carboxyl group |

| Base | DIPEA | Neutralizes HCl, drives reaction |

| Solvent | DMF | Enhances reagent solubility |

| Temperature | Room temperature (20–25°C) | Standard for peptide synthesis |

Deprotection of the tert-Butyl Ester

The δ-carboxyl tert-butyl ester is cleaved under strong acidic conditions (e.g., 95% trifluoroacetic acid (TFA)). This step is typically performed after peptide chain assembly to unmask the δ-carboxyl for further functionalization or to finalize the peptide structure.

Deprotection Protocol

-

Dissolve the peptide-resin in TFA with scavengers (e.g., triisopropylsilane).

-

Stir for 1–2 hours at room temperature.

-

Precipitate the peptide in cold diethyl ether.

Comparative Reactivity with Analogous Compounds

This compound exhibits distinct reactivity due to its 2-aminoadipic acid backbone, which provides a longer carbon chain compared to glutamic acid derivatives. This structural feature influences steric interactions and solubility during synthesis.

| Compound | Backbone | Key Reactivity Difference |

|---|---|---|

| This compound | 2-aminoadipic acid | Enables extended peptide conformations |

| Fmoc-L-Glu(OtBu)-OH | Glutamic acid | Shorter chain limits spatial flexibility |

| H-Lys(Fmoc)-OtBu·HCl | Lysine | Side-chain ε-amino group requires protection |

Biological Interaction Studies

Incorporating this compound into peptides alters biodistribution profiles. For example, PSMA-targeted radioligands using this moiety showed 90% reduced renal uptake compared to glutamic acid analogs while maintaining tumor affinity . This property is critical for minimizing off-target toxicity in therapeutic applications.

Synthetic Pathway and Stability

-

Amino Protection : The free α-amino group (as HCl salt) avoids the need for additional protection during coupling .

-

Stability : The tert-butyl ester remains intact under basic coupling conditions but is labile in acidic environments (e.g., TFA) .

-

Storage : Stable at 2–8°C in anhydrous conditions to prevent ester hydrolysis .

Scientific Research Applications

H-Aad(OTbu)-OH-HCl has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of amino acid metabolism and as a precursor in the biosynthesis of lysine.

Medicine: It has potential therapeutic applications due to its role in amino acid metabolism and its stability as a hydrochloride salt.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of H-Aad(OTbu)-OH-HCl involves its interaction with specific molecular targets and pathways. The compound exerts its effects by participating in biochemical reactions related to amino acid metabolism. It acts as a precursor in the biosynthesis of lysine, which is essential for protein synthesis and various metabolic processes.

Comparison with Similar Compounds

Structural Analogues

H-Aad-OH (Unprotected Aminoadipic Acid)

- Structure : Lacks protecting groups (free -COOH and -NH₂).

- Role : Used in final peptide deprotection steps. Unlike H-Aad(OTbu)-OH-HCl, it is hydrophilic and unsuitable for SPPS due to reactive groups.

Key Data :

Property This compound H-Aad-OH Molecular Weight ~235.7 g/mol 161.2 g/mol Solubility Organic solvents Water Stability in SPPS High (protected) Low (unprotected)

Fmoc-Aad(OtBu)-OH

- Structure : Combines OtBu (carboxyl protection) with Fmoc (amine protection).

- Role : Enables sequential SPPS via Fmoc deprotection (using piperidine). Unlike this compound, which requires Boc deprotection (strong acids like TFA), Fmoc is base-labile.

- Key Data: Deprotection Condition TFA (for Boc) Piperidine (for Fmoc) Synthetic Flexibility Limited to Boc SPPS Compatible with Fmoc SPPS

Functional Analogues

H-Aib-OtBu·HCl

- Structure: Features α-aminoisobutyric acid (Aib), a branched-chain amino acid, with OtBu protection.

- Role : Enhances peptide helicity due to Aib’s rigid structure. Compared to this compound, Aib’s shorter backbone restricts conformational flexibility.

Key Data :

Property This compound H-Aib-OtBu·HCl Backbone Length 6-carbon (linear) 4-carbon (branched) Helicity Induction Moderate High Molecular Weight ~235.7 g/mol 195.7 g/mol

H-Lys(OtBu)(Boc)-OH

- Structure : Lysine derivative with dual protection (OtBu for carboxyl, Boc for ε-amine).

- Role : Facilitates selective ε-amine deprotection. Unlike this compound, which has a single amine group, this compound requires sequential deprotection steps.

Key Data :

Protection Complexity Single amine Dual (α/ε amines) Application Linear peptides Branched peptides

Solubility and Stability

- This compound : Soluble in DMSO and dichloromethane (DCM); stable at -20°C. The hydrochloride salt improves crystallinity but requires anhydrous handling .

- H-Aad(OMe)-OH·HCl : Methyl ester variant. Less steric protection than OtBu, leading to faster hydrolysis under basic conditions. Solubility overlaps with this compound but is less stable in long-term storage .

Q & A

What are the recommended synthetic protocols for H-Aad(OTbu)-OH-HCl, and how can side reactions be minimized during its preparation?

Answer:

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using tert-butyl (OtBu) protection for the carboxylic acid group. Key steps include:

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., DCC or EDC) with hydroxybenzotriazole (HOBt) to activate the amino acid, minimizing racemization .

- Deprotection : Hydrochloric acid (HCl) is employed to remove temporary protecting groups while preserving the OtBu group. Controlled acidic conditions (e.g., 4 M HCl in dioxane) prevent premature deprotection .

- Side Reaction Mitigation : Monitor reaction pH to avoid over-acidification, which could hydrolyze the OtBu group. Use anhydrous solvents to reduce undesired ester cleavage .

Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the OtBu group (δ ~1.4 ppm for tert-butyl protons) and the backbone structure. Compare experimental shifts with computational predictions to validate assignments .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns and UV detection (210–220 nm) assesses purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid (TFA) to resolve charged species .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) verify molecular weight (e.g., [M+H]⁺ ion) and detect impurities .

How can researchers resolve discrepancies between theoretical and observed NMR chemical shifts for this compound?

Answer:

Discrepancies often arise from:

- Solvent Effects : Polar solvents (e.g., DMSO-d6) can deshield protons, altering shifts. Compare experimental data with solvent-specific reference databases .

- Tautomerism or Conformational Flexibility : Use variable-temperature NMR to identify dynamic processes. For example, rotameric states of the OtBu group may cause splitting .

- Crystallographic Validation : If single crystals are obtainable, X-ray diffraction (via SHELXL ) provides definitive bond-length and angle data to cross-validate NMR assignments.

What strategies optimize the solubility of this compound in non-polar solvents while maintaining stability?

Answer:

- Co-Solvent Systems : Blend dichloromethane (DCM) with dimethylformamide (DMF) to enhance solubility without destabilizing the HCl salt. Maintain low water content (<0.1%) to prevent hydrolysis .

- pH Adjustment : In aqueous systems, use mild bases (e.g., NaHCO₃) to partially neutralize HCl, increasing solubility. Monitor pH to avoid deprotecting the OtBu group .

- Temperature Control : Gentle heating (30–40°C) improves dissolution in tert-butanol or ethyl acetate, but avoid prolonged exposure to prevent degradation .

How do steric effects from the tert-butyl group influence the coupling efficiency of this compound in peptide synthesis?

Answer:

- Steric Hindrance : The bulky OtBu group reduces nucleophilic attack during coupling, necessitating longer reaction times or elevated temperatures.

- Catalyst Optimization : Use uronium-based activators (e.g., HATU) instead of carbodiimides to enhance reaction rates in sterically hindered environments .

- Kinetic Monitoring : Track coupling progress via ninhydrin tests or FT-IR spectroscopy to identify incomplete reactions early .

What critical parameters govern successful recrystallization of this compound?

Answer:

- Solvent Selection : Use ethyl acetate/n-hexane mixtures (3:1 v/v) for slow crystallization. Polar aprotic solvents like acetone may co-solubilize impurities .

- Temperature Gradient : Cool saturated solutions from 50°C to 4°C at 1°C/min to yield large, pure crystals.

- Purity Assessment : Post-crystallization, validate purity via HPLC and melting point analysis (expected range: 180–185°C with decomposition) .

How should automated peptide synthesis protocols be adjusted to accommodate the hygroscopic nature of this compound?

Answer:

- Moisture Control : Perform reactions under inert gas (N₂ or Ar) in anhydrous DCM or DMF. Use molecular sieves (3Å) in solvent reservoirs .

- Coupling Time Extension : Increase activation times to 10–15 minutes and coupling times to 2–3 hours to offset reduced reactivity in humid conditions .

- Deprotection Monitoring : Employ real-time conductivity sensors to detect premature HCl release, which could indicate moisture ingress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.